molecular formula C20H23FN2 B5676435 1-(2-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(2-fluorobenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5676435
M. Wt: 310.4 g/mol
InChI Key: OFANBQPFOWDKQE-RMKNXTFCSA-N
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Description

Synthesis Analysis

  • The synthesis of related piperazine compounds involves various chemical reactions, including condensation, substitution, and reduction processes. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized via a condensation reaction between carbamimide and 3-fluorobenzoic acid (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

  • Piperazine derivatives often exhibit interesting molecular conformations. For example, some benzylpiperazine derivatives display very similar molecular structures, with variations in intermolecular interactions depending on the specific substituents present (Mahesha et al., 2019).

Chemical Reactions and Properties

  • The chemical reactions and properties of piperazine compounds depend significantly on the functional groups attached to the piperazine ring. For example, fluorination and other modifications can influence the binding affinity and selectivity of these compounds towards certain biological targets (van Niel et al., 1999).

Physical Properties Analysis

  • The physical properties of piperazine derivatives can be studied through techniques like X-ray diffraction and crystallography. These studies reveal information about crystal systems, space groups, and molecular packing, providing insights into the stability and behavior of these compounds under different conditions (Awasthi et al., 2014).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2/c21-20-11-5-4-10-19(20)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-11H,12-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFANBQPFOWDKQE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

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